molecular formula C11H18O B15168447 Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- CAS No. 647862-68-8

Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)-

Cat. No.: B15168447
CAS No.: 647862-68-8
M. Wt: 166.26 g/mol
InChI Key: OXYIQXNGTGNXDM-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- is a chiral epoxide compound with the molecular formula C11H18O. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a heptynyl group attached to the second carbon of the oxirane ring. The (2R,3R) configuration indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- typically involves the epoxidation of an alkyne precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and a titanium-based catalyst in the presence of a chiral ligand.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds. The specific stereochemistry of the compound also plays a crucial role in its interactions with biological molecules and enzymes, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-(1-heptynyl)-3-phenyl-, (2R,3R)
  • Oxirane, 2-(1-heptynyl)-2,3-diphenyl-, (2R,3R)
  • Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2S,3S)

Uniqueness

Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both the heptynyl and dimethyl groups. This combination of structural features imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral catalysis. The (2R,3R) configuration also influences its interactions with biological targets, potentially leading to unique biological activities compared to its stereoisomers and other similar compounds.

Properties

CAS No.

647862-68-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2R,3R)-2-hept-1-ynyl-2,3-dimethyloxirane

InChI

InChI=1S/C11H18O/c1-4-5-6-7-8-9-11(3)10(2)12-11/h10H,4-7H2,1-3H3/t10-,11-/m1/s1

InChI Key

OXYIQXNGTGNXDM-GHMZBOCLSA-N

Isomeric SMILES

CCCCCC#C[C@@]1([C@H](O1)C)C

Canonical SMILES

CCCCCC#CC1(C(O1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.